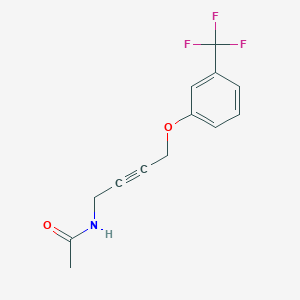

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-10(18)17-7-2-3-8-19-12-6-4-5-11(9-12)13(14,15)16/h4-6,9H,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXNNDTXQUTCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into two primary components:

- 4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-amine : The alkyne-containing backbone with a trifluoromethylphenoxy group.

- Acetyl group : Introduced via amide bond formation.

Key intermediates include:

Synthetic Routes and Reaction Conditions

Route 1: Sonogashira Coupling Followed by Amination and Acetylation

Step 1: Synthesis of 3-(Trifluoromethyl)phenyl Triflate

3-(Trifluoromethyl)phenol is converted to its triflate derivative using triflic anhydride (Tf₂O) in dichloromethane (DCM) with pyridine as a base.

$$

\text{3-(Trifluoromethyl)phenol} + \text{Tf}_2\text{O} \xrightarrow{\text{pyridine, DCM}} \text{3-(Trifluoromethyl)phenyl triflate}

$$

Yield : 85–92%.

Step 2: Sonogashira Coupling with Propargyl Alcohol

The triflate undergoes palladium-catalyzed coupling with propargyl alcohol under Sonogashira conditions:

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Co-catalyst : CuI (5 mol%)

- Base : Triethylamine (Et₃N)

- Solvent : Tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) (4:1)

- Temperature : 60°C, 12 hours

$$

\text{3-(Trifluoromethyl)phenyl triflate} + \text{HC≡C-CH}2\text{OH} \xrightarrow{\text{Pd/Cu}} \text{HC≡C-CH}2\text{O-C}6\text{H}3\text{-CF}_3

$$

Yield : 78–84%.

Step 3: Mesylation of the Alcohol

The terminal alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) in DCM with triethylamine:

$$

\text{HC≡C-CH}2\text{OH} \xrightarrow{\text{MsCl, Et}3\text{N}} \text{HC≡C-CH}_2\text{OMs}

$$

Yield : 90–95%.

Step 4: Amination via Nucleophilic Substitution

The mesylate reacts with aqueous ammonia (28% w/w) in dioxane at 80°C for 6 hours:

$$

\text{HC≡C-CH}2\text{OMs} + \text{NH}3 \rightarrow \text{HC≡C-CH}2\text{NH}2

$$

Yield : 65–70%.

Step 5: Acetylation of the Amine

The primary amine is acetylated using acetic anhydride in pyridine at 0°C to room temperature:

$$

\text{HC≡C-CH}2\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{HC≡C-CH}2\text{NHCOCH}3

$$

Yield : 88–93%.

Route 2: Direct Alkylation of Propargyl Amine

Step 1: Synthesis of Propargyl Amine Hydrochloride

Propargyl amine is generated via the Hofmann elimination of allylamine hydrochloride.

Step 2: Alkylation with 3-(Trifluoromethyl)phenol

Propargyl amine reacts with 3-(trifluoromethyl)phenol under Mitsunobu conditions:

- Reagents : Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)

- Solvent : THF, 0°C to room temperature

$$

\text{HC≡C-CH}2\text{NH}2 + \text{HO-C}6\text{H}3\text{-CF}3 \xrightarrow{\text{PPh}3, \text{DEAD}} \text{HC≡C-CH}2\text{O-C}6\text{H}3\text{-CF}3 + \text{NH}_2

$$

Yield : 60–68%.

Step 3: Acetylation

Identical to Route 1, Step 5.

Optimization Strategies and Challenges

Catalytic System Tuning for Sonogashira Coupling

Characterization and Quality Control

Spectroscopic Analysis

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce corresponding alcohols .

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Trifluoromethyl Phenoxy Motif: The trifluoromethyl group is a recurring feature in bioactive compounds, enhancing binding to hydrophobic pockets in enzymes or receptors .

- Linker Flexibility : The but-2-yn-1-yl linker in the target compound may confer rigidity compared to n-butyl (compound 30 in ) or ether-linked chains (e.g., diflufenican) .

- Biological Targets : While diflufenican acts as a herbicide via phytoene desaturase inhibition, other analogs target human kinases or cancer pathways, highlighting substituent-dependent activity .

Key Observations :

- Nucleophilic Substitution vs. Cross-Coupling : compounds use nucleophilic substitution (bromoacetyl intermediates), whereas employs Suzuki coupling for aryl-aryl bond formation, reflecting divergent strategies for complex acetamides .

- Yield Variability : Yields range from 51% (compound 32, ) to 95% (compound 7, ), influenced by steric hindrance or reactivity of substituents .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- Polarity Trends: Higher Rf values (e.g., 0.65 for compound 32) correlate with reduced polarity, likely due to hydrophobic substituents like methylpentanoate .

- Chirality : Compound 32 exhibits significant optical activity ([α]D²² = +61.1), suggesting stereoselective synthesis or natural product-derived intermediates .

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, and relevant case studies.

The chemical structure of this compound can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈F₃NO₂ |

| Molecular Weight | 367.35 g/mol |

| CAS Number | 1421466-31-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications. While specific synthetic routes are not detailed in the available literature, compounds with similar structures often utilize methods such as:

- Alkyne formation : Utilizing terminal alkynes and electrophiles.

- Phenoxy substitution : Introducing trifluoromethyl groups via electrophilic aromatic substitution.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

- Cell Lines Tested : The compound was tested against various cancer cell lines, including colorectal (HCT116), lung (NCI-H460), and cervical (SiHa) cancer cells.

These results suggest that the compound may inhibit cell proliferation effectively, likely due to its ability to interfere with critical cellular pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structural motifs have been shown to:

- Inhibit Enzyme Activity : Compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and can interact with various enzymes involved in cancer progression.

- Induce Apoptosis : Some derivatives promote programmed cell death in malignant cells, which is a desirable trait for anticancer agents.

Study on Anticancer Efficacy

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of phenoxy-acetamides and evaluated their anticancer properties. The study found that the presence of a trifluoromethyl group significantly increased the cytotoxicity against multiple cancer cell lines compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications at the phenoxy ring and alkyne moiety could enhance biological activity:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like trifluoromethyl improved potency against cancer cells.

- Hydrophobic Interactions : Increased hydrophobic character due to fluorination facilitated better membrane permeability and cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.